molecular formula C28H31IO15 B601674 6-Iodo Diosmin CAS No. 1431536-92-3

6-Iodo Diosmin

Cat. No.: B601674
CAS No.: 1431536-92-3
M. Wt: 734.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo Diosmin is a flavone glycoside . It is used for pharmaceutical analytical testing . It is an impurity of Diosmin .


Synthesis Analysis

Diosmin can be manufactured by extracting hesperidin from citrus rinds, followed by conversion of hesperidin to diosmin . The biosynthesis of Diosmin in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch .


Molecular Structure Analysis

The molecular formula of this compound is C28H31IO15 . It contains total 79 bond(s); 48 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 6 hydroxyl group(s), 2 aromatic hydroxyl(s), 6 secondary alcohol(s), 3 ether(s) (aliphatic) and 3 ether(s) (aromatic) .


Physical and Chemical Properties Analysis

The predicted melting point of this compound is 199-200°C . The predicted density is 1.92±0.1 g/cm3 .

Scientific Research Applications

1. Cancer Chemoprevention

Diosmin, a flavonoid found in citrus fruits, demonstrates promising effects in cancer chemoprevention. It's been found to induce apoptosis and inhibit cell proliferation in oral cancer models by modulating IL-6/STAT-3 signaling pathways, thereby inhibiting tumor development and progression (Rajasekar, Suresh, & Sivakumar, 2016).

2. Antihyperglycemic Activity

Diosmin shows significant antihyperglycemic activity in diabetic models. It's been observed to regulate key enzymes of carbohydrate metabolism in diabetic rats, leading to reduced plasma glucose and improved insulin sensitivity (Pari & Srinivasan, 2010).

3. Retinal Protection

Research indicates that Diosmin offers protective effects against retinal ischemia/reperfusion injury. Its administration in rat models showed a reduction in oxidative stress markers and preserved retinal structure and function (Tong et al., 2012).

4. Anti-inflammatory Properties

Diosmin exhibits potent anti-inflammatory properties, as seen in studies involving lipopolysaccharide-induced macrophages. It significantly reduces the production of proinflammatory cytokines and mediators, indicating its potential as a therapeutic agent for inflammation-associated disorders (Berköz, 2019).

5. Neuroprotective Effects

Diosmin has shown neuroprotective effects, particularly in Alzheimer's disease models. It reduces cerebral amyloid beta levels and tau hyperphosphorylation, suggesting its potential as a candidate for anti-AD therapy (Sawmiller et al., 2016).

6. Gastroprotective Actions

Diosmin also demonstrates gastroprotective actions. It has been found to reduce the severity of ethanol-induced gastric mucosal damage in rat models, suggesting its potential in the treatment of gastric ulcers (Arab et al., 2015).

Mechanism of Action

Target of Action

6-Iodo Diosmin, a derivative of the flavonoid Diosmin, is likely to share similar targets with its parent compound. Diosmin is known to support vascular health . It helps maintain the structure and function of the circulatory system, particularly vein strength and competence . .

Mode of Action

It is suggested that diosmin, and by extension this compound, may work by reducing swelling and restoring normal vein function . It also appears to have antioxidative effects . Some resources indicate that Diosmin binds to the aryl hydrocarbon receptor, but the clinical relevance to vascular function is unknown .

Biochemical Pathways

Diosmin has been found to be involved in several biochemical pathways. It has been suggested that Diosmin may be involved in the negative regulation of apoptosis and protein phosphorylation . Key pathways for the treatment of renal fibrosis, such as pathways in cancer, MAPK signaling pathway, Ras signaling pathway, PI3K-Akt signaling pathway, and HIF-1 signaling pathway, have been indicated as potentially affected by Diosmin . .

Pharmacokinetics

It is known that after oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The solubility of this compound is slightly soluble in aqueous base and DMSO , which may impact its bioavailability.

Result of Action

Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models

Action Environment

It is known that diosmin is stable under recommended storage conditions . It is also known that the compound is stable at -20°C

Safety and Hazards

6-Iodo Diosmin is not classified as a hazardous substance according to GHS . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

6-Iodo Diosmin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it binds to proteins like serum albumin, which helps in its transport and distribution within the body .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it enhances nitric oxide production, leading to vasodilation and improved blood flow . It also modulates cell signaling pathways, such as the NF-κB pathway, reducing the expression of inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby protecting cells from oxidative stress and inflammation.

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZOEUTFCPQMO-MBXQFJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31IO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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